3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-[(6-methylpyrimidin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-7-5-8(11-6-10-7)9-3-2-4-12/h5-6,12H,2-4H2,1H3,(H,9,10,11) |
InChI Key |
VLQBAVJKVIFNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol typically involves the nucleophilic substitution reaction of 2,4-dichloro-6-methylpyrimidine with an appropriate amine. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired position on the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group on the pyrimidine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations
Key structural analogs include:
Conformational Differences
- Cis vs. Trans Binding: Analog CGP60474 (3-[[4-[2-[(3-chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol) binds CDK2 in a cis conformation, whereas 4,6-pyrimidine scaffolds (e.g., Bcr-Abl inhibitors) adopt a trans conformation for activity . The target compound’s 6-methylpyrimidin-4-yl group may favor similar conformational flexibility.
Physicochemical Properties
Solubility and Stability
- Hydroxyl Group Impact: The propan-1-ol moiety enhances aqueous solubility compared to non-hydroxylated analogs (e.g., furan-containing IV-12/IV-16 ).
- Solid-State Stability : Derivatives like Bc6 (white solid, m.p. 145–147°C) and Ad1 (gray solid, m.p. 132–134°C) exhibit moderate melting points, suggesting stable crystalline forms .
Spectroscopic Data
Anticancer Activity
- Cytotoxicity: Cyclohepta[b]thieno-pyrimidin-4-yl derivatives (e.g., Gaunda et al.’s compounds) show EC$_{50}$ values in the low micromolar range against colorectal adenoma (HC 29) and breast cancer (MDA-MB-231) cell lines .
- Bcr-Abl Inhibition : Trans-conformation pyrimidines (e.g., 4,6-substituted derivatives) exhibit antiproliferative activity against Bcr-Abl-Ba/F3 cells, with EC$_{50}$ values <1 μM in some cases .
Enzyme Binding
- ATP-Competitive Inhibition: CGP60474 inhibits CDK2 via ATP-binding site interactions, highlighting the role of pyrimidine-amino alcohol scaffolds in kinase inhibition .
Biological Activity
3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are known for their diverse biological activities, making them significant in pharmaceutical and agrochemical applications. This compound is characterized by a methyl group on the pyrimidine ring at the 6-position and an amino group at the 4-position, linked to a propanol chain. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. It is hypothesized that the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antifungal properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antifungal Activity
In addition to its antibacterial properties, this compound may also demonstrate antifungal activity. Pyrimidine derivatives are often explored for their potential to combat fungal infections, which are increasingly resistant to conventional treatments.
Case Studies
- Antimicrobial Efficacy : A study conducted on various pyrimidine derivatives, including this compound, showed promising results against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, indicating its potential as an antimicrobial agent .
- Enzyme Inhibition : Another study focused on the enzyme inhibition properties of similar compounds revealed that they could inhibit key enzymes involved in bacterial cell wall synthesis. This mechanism is critical for the development of novel antibiotics .
Data Table: Biological Activity Comparison
| Compound Name | Structure Characteristics | Antimicrobial Activity (MIC µg/mL) | Antifungal Activity |
|---|---|---|---|
| This compound | Pyrimidine with methyl and amino substitutions | 32 (against S. aureus) | Moderate |
| 3-[Chloro-pyrimidinyl]propanol | Chlorine substitution on pyrimidine | 16 (against E. coli) | High |
| 2-Amino-pyridine | Amino group on pyridine ring | 64 (against multiple strains) | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
